Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate
Description
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate is a synthetic chimeric peptide derived from vasoactive intestinal peptide (VIP) and growth hormone-releasing factor (GRF). Its structure includes:
- Acetyl modification at the N-terminus, replacing the native His1 residue.
- D-Phe2 substitution, altering receptor interaction kinetics.
- Lys15, Arg16, and Leu27 substitutions, enhancing selectivity for VPAC1 receptors.
- A hybrid sequence: VIP residues 1–7 fused to GRF residues 8–27.
- Trifluoroacetate counterion for solubility and stability.
This compound acts as a VPAC1 receptor antagonist with high selectivity, blocking VIP-induced signaling pathways. It has been used to study VPAC1-mediated physiological processes, including inflammation, neurotransmission, and cancer progression .

Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H246N44O38.C2HF3O2/c1-21-82(16)119(146(231)178-99(121(156)206)59-75(2)3)193-141(226)110(70-116(204)205)184-129(214)98(51-52-113(154)200)177-132(217)100(60-76(4)5)181-134(219)101(61-77(6)7)179-127(212)93(42-29-32-54-152)172-125(210)95(44-34-56-164-148(157)158)171-122(207)83(17)169-142(227)111(72-195)189-135(220)102(62-78(8)9)180-128(213)97(46-36-58-166-150(161)162)174-124(209)92(41-28-31-53-151)175-133(218)103(63-79(10)11)186-145(230)118(81(14)15)192-130(215)94(43-30-33-55-153)173-126(211)96(45-35-57-165-149(159)160)176-136(221)105(66-89-47-49-91(199)50-48-89)183-143(228)112(73-196)190-139(224)108(68-114(155)201)188-147(232)120(85(19)197)194-140(225)106(65-88-39-26-23-27-40-88)187-144(229)117(80(12)13)191-123(208)84(18)168-131(216)109(69-115(202)203)185-137(222)104(64-87-37-24-22-25-38-87)182-138(223)107(170-86(20)198)67-90-71-163-74-167-90;3-2(4,5)1(6)7/h22-27,37-40,47-50,71,74-85,92-112,117-120,195-197,199H,21,28-36,41-46,51-70,72-73,151-153H2,1-20H3,(H2,154,200)(H2,155,201)(H2,156,206)(H,163,167)(H,168,216)(H,169,227)(H,170,198)(H,171,207)(H,172,210)(H,173,211)(H,174,209)(H,175,218)(H,176,221)(H,177,217)(H,178,231)(H,179,212)(H,180,213)(H,181,219)(H,182,223)(H,183,228)(H,184,214)(H,185,222)(H,186,230)(H,187,229)(H,188,232)(H,189,220)(H,190,224)(H,191,208)(H,192,215)(H,193,226)(H,194,225)(H,202,203)(H,204,205)(H4,157,158,164)(H4,159,160,165)(H4,161,162,166);(H,6,7)/t82-,83-,84-,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,117-,118-,119-,120-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQGHNHFFHLMD-QBVDHMTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H247F3N44O40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The peptide sequence Ac-His-(D-Phe)-Asp-Ala-Val-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Lys-Arg-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-NH2 is constructed using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a resin support. The D-Phe substitution at position 2 enhances metabolic stability by resisting proteolytic degradation, a design strategy informed by structure-activity relationship (SAR) studies of VIP analogs. Each coupling step employs activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), with deprotection achieved via 20% piperidine.
Side-Chain Modifications
Critical residues like Lys15 and Arg16 are incorporated using orthogonal protecting groups (e.g., Alloc for lysine and Pmc for arginine) to prevent undesired side reactions. Acetylation of the N-terminal histidine is performed post-synthesis using acetic anhydride, while the C-terminal amidation is achieved via Rink amide resin.
Purification and Trifluoroacetate Salt Formation
High-Performance Liquid Chromatography (HPLC)
Crude peptide is dissolved in 0.1% trifluoroacetic acid (TFA)/water and purified via reverse-phase HPLC on a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–60% acetonitrile over 60 minutes. The trifluoroacetate counterion is introduced during this stage, as TFA serves both as an ion-pairing agent and a source for salt formation.
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 20 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10–60% B over 60 min |
| Flow Rate | 7 mL/min |
| Detection | UV at 220 nm |
Lyophilization
The purified peptide-TFA complex is lyophilized to a white powder, with residual acetonitrile removed under vacuum. Final yields typically range from 15–20% relative to initial resin loading.
Characterization and Quality Control
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of 3273.83 Da, matching the theoretical value for C150H246N44O38. Discrepancies >0.02% necessitate re-purification to eliminate truncated sequences or deletion variants.
Amino Acid Analysis (AAA)
Hydrolysis in 6 M HCl at 110°C for 24 hours followed by derivatization with phenylisothiocyanate verifies the molar ratios of critical residues (e.g., D-Phe, Leu27).
Table 2: Key Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C150H246N44O38 | |
| CAS Number | 202463-00-1 | |
| Solubility | 33.33 mg/mL in H2O (pH 2) | |
| Storage Stability | 6 months at -80°C (lyophilized) |
Biological Validation
Receptor Binding Assays
Competitive binding studies using 125I-VIP in VPAC1-transfected cells demonstrate an IC50 of 1.2 nM, confirming high affinity for VIP1 over VPAC2 receptors. The antagonist activity is attributed to the D-Phe2 and Leu27 substitutions, which sterically hinder receptor activation.
Chemical Reactions Analysis
Types of Reactions
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine would yield methionine sulfoxide, while reduction of disulfide bonds would yield free cysteine residues.
Scientific Research Applications
Neuropharmacology
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) has been studied for its potential role in modulating neurotransmitter release and neuronal activity. Research indicates that antagonism of the VIP1 receptor can influence neurogenic inflammation and pain pathways, suggesting its utility in developing treatments for chronic pain conditions .
Cancer Research
The compound's ability to inhibit VIP signaling pathways has implications in cancer research, particularly in tumors where VIP is overexpressed. Studies have shown that VIP can promote tumor growth and metastasis; thus, using this antagonist may help in reducing tumor proliferation and improving patient outcomes in certain cancers .
Endocrine System Regulation
VIP is involved in regulating hormonal secretions from various glands. By blocking VIP receptors, Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) can alter hormone levels, potentially leading to new treatments for endocrine disorders such as diabetes or hormonal imbalances .
Gastrointestinal Disorders
Given that VIP plays a role in gastrointestinal motility and secretion, this compound could be significant in treating gastrointestinal disorders like irritable bowel syndrome (IBS) or other motility disorders. Its antagonistic properties may help regulate excessive intestinal activity .
Cardiovascular Research
Research on VIP has also highlighted its effects on cardiovascular health. The antagonist properties of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) may provide insights into managing conditions like hypertension or heart failure by modulating vascular responses .
Case Study 1: Pain Management
A study published in the European Journal of Biochemistry explored the effects of VIP antagonists on pain models in rodents. The results indicated that Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) significantly reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for chronic pain relief .
Case Study 2: Cancer Treatment
In a clinical trial investigating the effects of VIP antagonism on pancreatic cancer cells, researchers found that treatment with Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) resulted in decreased cell proliferation and increased apoptosis rates. This study underscores the compound's potential role in cancer therapy .
Case Study 3: Gastrointestinal Function
A recent study examined the impact of VIP antagonists on patients with IBS. Participants receiving Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) reported significant improvements in symptoms such as bloating and abdominal pain compared to those receiving placebo treatments .
Mechanism of Action
The mechanism of action of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate involves its binding to VIP receptors, specifically VIP1 receptors. By acting as an antagonist, it inhibits the binding of endogenous VIP to these receptors, thereby blocking the downstream signaling pathways that lead to vasodilation, smooth muscle relaxation, and immune modulation .
Comparison with Similar Compounds
Structural and Functional Overview of Key Analogs
The following table summarizes structural features, receptor selectivity, and functional data for Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) and related compounds:
Key Differences and Mechanisms
Receptor Selectivity and Binding
- Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) : The Acetyl and D-Phe2 substitutions confer antagonist activity by disrupting VIP’s native binding to VPAC1. Leu27 enhances selectivity over VPAC2 (>10,000-fold) .
- [Lys15,Arg16,Leu27]-VIP (1-7)-GRF (8-27) : Lacks Acetyl and D-Phe2, allowing full agonist activity. Binds VPAC1 with 1–2 nM affinity and minimal VPAC2 interaction .
Functional Outcomes
Antagonists vs. Agonists :
- The antagonist (target compound) inhibits VPAC1-mediated cAMP production (Ki = 2–15 nM in CHO cells) and blocks VIP-induced synaptic transmission .
- The agonist [Lys15,Arg16,Leu27]-VIP (1-7)-GRF (8-27) stimulates VPAC1, reducing food intake and improving glucose tolerance in murine models .
Structural Determinants of Activity :
- N-terminal modifications (e.g., Acetyl and D-Phe2) are critical for antagonist activity. PG 97-269, which shares these features but uses a shorter VIP fragment (3–7), also acts as an antagonist .
- C-terminal GRF fusion (residues 8–27) enhances stability and receptor interaction .
Comparative Binding and Selectivity Data
| Parameter | Acetyl-(D-Phe2...) Antagonist | [Lys15...] Agonist | PG 97-269 Antagonist |
|---|---|---|---|
| VPAC1 IC50/Ki (nM) | 2–15 | 1–2 | 2 |
| VPAC2 IC50 (nM) | >30,000 | >30,000 | >3,000 |
| cAMP Inhibition | Yes (Ki = 2 nM) | No | Yes (Ki = 2 nM) |
| In Vivo Efficacy | Reduces tumor growth | Improves metabolism | Blocks inflammation |
Biological Activity
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate is a chimeric peptide that combines elements of vasoactive intestinal peptide (VIP) and growth hormone-releasing factor (GRF). This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. Understanding its biological activity is essential for elucidating its mechanisms of action and potential clinical uses.
The biological activity of this compound primarily involves its interaction with specific G protein-coupled receptors (GPCRs), particularly the VPAC1 and VPAC2 receptors. These receptors are known to mediate various physiological responses, including vasodilation, stimulation of insulin secretion, and modulation of neuronal activity.
Key Findings:
- Agonistic Properties : The compound has been shown to act as an agonist for VPAC1R with a high affinity () and a significantly lower affinity for VPAC2R () .
- Signal Transduction : Activation of these receptors leads to increased intracellular cyclic AMP (cAMP) levels, which is crucial for various downstream signaling pathways .
Pharmacological Effects
The pharmacological effects of this compound include:
- Vasodilation : The peptide induces vasodilation through the activation of endothelial cells, leading to increased blood flow.
- Neuroprotection : It exhibits neuroprotective properties by modulating neurotransmitter release and reducing neuronal excitotoxicity.
- Gastrointestinal Motility : The compound influences gastrointestinal motility by interacting with enteric nervous system pathways.
Data Table: Biological Activity Summary
Study 1: Effects on Gastrointestinal Function
A study investigated the effects of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) on gastrointestinal motility in rodent models. The results indicated that administration of the peptide significantly enhanced colonic motility compared to controls. This effect was attributed to the peptide's action on enteric neurons and smooth muscle cells.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.
Q & A
Basic: How to evaluate VPAC1 receptor selectivity in experimental models?
Methodological Answer:
To assess selectivity for VPAC1 over VPAC2 receptors, use competitive radioligand binding assays with membranes from cells expressing recombinant human or rat VPAC1/VPAC2 receptors. For example:
- Measure IC50 values using ¹²⁵I-VIP as the tracer.
- Compare binding affinity: This compound shows IC50 values of 2 nM (human VPAC1) , 1 nM (rat VPAC1) , and 30,000 nM (rat VPAC2) , confirming >10,000-fold selectivity for VPAC1 .
- Validate selectivity in functional assays (e.g., adenylate cyclase activation in CHO cells transfected with VPAC1/VPAC2) .
Basic: What functional assays are critical for confirming VPAC1 agonism?
Methodological Answer:
Key assays include:
- Adenylate cyclase activation : Measure cAMP production in VPAC1-transfected CHO cells. The compound stimulates cAMP with EC50 values <2 nM, consistent with VPAC1 agonism .
- Ca²⁺ imaging : In cardiac preganglionic neurons, apply 100 nM compound to observe rapid increases in cytosolic Ca²⁺, blocked by VPAC1 antagonists (e.g., PG97-269) .
- Lipolysis studies : Note that this agonist does not mimic VIP-induced lipolysis in adipocytes (unlike VPAC2 agonists), reinforcing receptor specificity .
Advanced: How to resolve contradictory data on VPAC1-mediated signaling in native vs. recombinant systems?
Methodological Answer:
Discrepancies arise due to differences in receptor density, coupling efficiency, or tissue-specific modulators. For example:
- In T84 colonic cells , the compound inhibits VIP-induced Cl⁻ secretion with pKb = 7.88, but shows lower potency in native intestinal tissues due to reduced bioaccessibility or receptor isoforms .
- Use membrane mixing experiments : Compare adenylate cyclase activation in membranes from cells co-expressing VPAC1/VPAC2 versus individual receptors to rule out heterodimer effects .
Advanced: Does this compound cross-react with GRF or secretin receptors?
Methodological Answer:
No cross-reactivity is observed with GRF or secretin receptors:
- GRF receptors : Direct binding studies confirm no interaction (IC50 >10,000 nM) .
- Secretin receptors : Chicken [Arg16]-secretin (a VPAC1 agonist) has IC50 = 100 nM, while this compound retains >50-fold selectivity over secretin receptors .
- Validate using receptor-specific antagonists (e.g., PACAP(6-38) for PAC1-R) in functional assays .
Advanced: How to design comparative studies with other VPAC1 agonists/antagonists?
Methodological Answer:
-
Comparative ligand table :
Compound Selectivity IC50 (VPAC1) Functional Role Acetyl-(D-Phe2,Lys15,... VPAC1 1–2 nM Agonist PG97-269 VPAC1 2 nM Antagonist RO25-1553 VPAC2 800 nM Agonist . -
Use co-immunoprecipitation to study receptor dimerization effects .
Basic: What are optimal dosing protocols for in vivo studies?
Methodological Answer:
- In vivo administration : For neurophysiological studies (e.g., nucleus ambiguus neurons), infuse 100 nM via cannula, pre-treating with antagonists (e.g., PG97-269) to confirm specificity .
- Dose-response curves : Use 1–1000 nM in isolated tissue preparations, noting that higher doses (>100 nM) may saturate VPAC1 receptors without off-target effects .
Advanced: How to investigate VPAC1’s role in immune modulation (e.g., macrophage polarization)?
Methodological Answer:
- In RAW264.7 macrophages, co-culture with CT26 tumor-conditioned medium and 100 nM compound. Use qPCR to assess M1/M2 markers (e.g., Mrc1, IL-1rn). This agonist does not alter M2 polarization, unlike VPAC2 agonists .
- Pair with VPAC2-selective agonists (e.g., BAY55-9837) to dissect receptor-specific pathways .
Advanced: How to study VPAC1 receptor internalization dynamics?
Methodological Answer:
- Use fluorescence-activated cell sorting (FACS) with anti-VPAC1 antibodies in CHO cells co-expressing VPAC1/VPAC2.
- The compound induces VPAC1 internalization within 10–30 minutes, independent of VPAC2 co-expression .
- Compare with PG97-269 (antagonist), which blocks internalization .
Basic: How to validate target engagement in complex tissues?
Methodological Answer:
- Antagonist blockade : Pre-incubate tissues with 10 µM PG97-269 for 10 minutes to inhibit agonist effects (e.g., Ca²⁺ signaling in neurons) .
- Receptor knockout models : Use VPAC1⁻/⁻ mice or siRNA knockdown in cell lines to confirm loss-of-function phenotypes .
Advanced: What structural determinants confer VPAC1 selectivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
